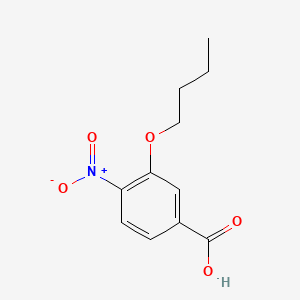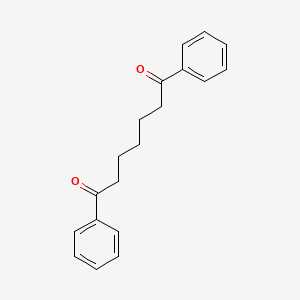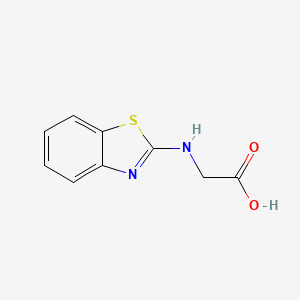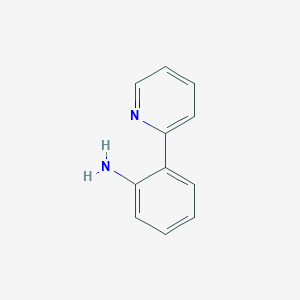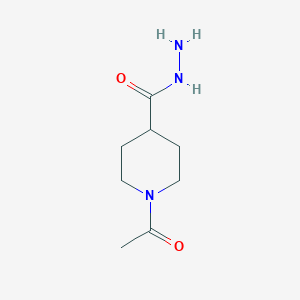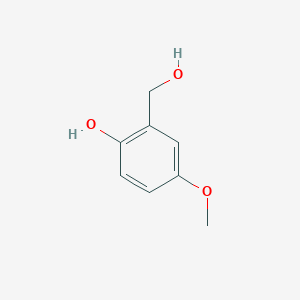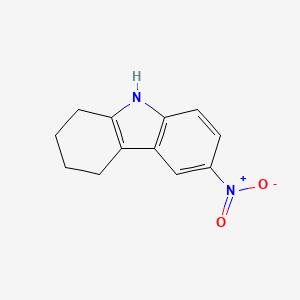
6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
6-nitro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that contain a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The nitro group in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole indicates the presence of a -NO2 functional group, which is a common substituent that can influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of nitro-substituted carbazole derivatives can be achieved through nitration reactions. A general approach to double nitration of indolo[3,2-b]carbazoles has been developed, which can lead to the formation of mono-nitro derivatives at specific positions on the carbazole ring system. This process involves the use of acetyl nitrate and can result in various nitro-substituted derivatives, depending on the substitution pattern of the starting material .
Molecular Structure Analysis
The molecular structure of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole would be characterized by the presence of a nitro group at the 6-position of the carbazole ring. The tetrahydro prefix indicates that the molecule has four additional hydrogen atoms, which means that the benzene rings are partially saturated. This saturation could affect the planarity of the molecule and potentially its electronic properties.
Chemical Reactions Analysis
Nitro-substituted carbazoles can undergo various chemical reactions. For instance, the reduction of nitro derivatives can afford amino-substituted carbazoles. The reduction process typically involves zinc powder and hydrochloric acid. Additionally, nitro-substituted carbazoles can be modified through reactions with S- and N-nucleophiles, which can lead to the displacement of nitro groups. Formylation and bromination reactions of dinitro derivatives have also been reported, with specific regioselectivity depending on the substitution pattern of the carbazole scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole would be influenced by the nitro group and the degree of saturation in the rings. The nitro group is an electron-withdrawing group that can affect the electron density of the carbazole core, potentially altering its reactivity. The presence of the nitro group can also impact the compound's boiling point, melting point, and solubility. The partially saturated rings may make the compound less planar and less aromatic, which could influence its optical and electronic properties.
Wissenschaftliche Forschungsanwendungen
1. Chemo- and Regioselective Oxidation
- Summary of Application: Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .
- Results or Outcomes: The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
2. Pharmacological Significance and Drug Development
- Summary of Application: Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development.
3. Synthesis of 2,3-Diaryl-4,5,6,7-tetrahydro-1H-indazoles
- Summary of Application: The most widely used synthetic approach towards these compounds involves the reaction of α,β-unsaturated ketones and hydrazines . Very recently, a Lewis acid promoted reaction of cycloalkanones with hydrazones has also been described to synthesize 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles .
4. Cadogan Cyclization
- Summary of Application: The Cadogan cyclization was advantageous over the other aromatic electrophilic substitution-based synthetic routes especially due to increased substrate scope and functional group tolerance along with more precise regiocontrol of functional group placement within the product .
5. Optoelectronic Applications
- Summary of Application: Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
6. Synthesis of Functionalized Tetrahydrocarbazoles
- Summary of Application: A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
- Methods of Application: The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .
- Results or Outcomes: It was established that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Zukünftige Richtungen
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . They have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Eigenschaften
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFVXNXPDWNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293247 | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
50823-86-4 | |
| Record name | NSC88029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

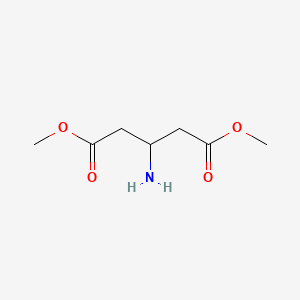
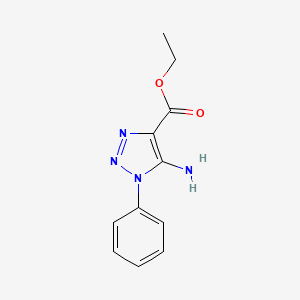
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
